molecular formula C22H24N2O4 B298326 Methyl 2-[({5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}carbonyl)amino]benzoate

Methyl 2-[({5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}carbonyl)amino]benzoate

Cat. No. B298326
M. Wt: 380.4 g/mol
InChI Key: ANVCAUACMJMNLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[({5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}carbonyl)amino]benzoate, also known as MOPBA, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. MOPBA is a derivative of the pyrrolidine and benzoic acid families and has been synthesized for use in various applications such as drug discovery and development, as well as biochemical and physiological research.

Mechanism of Action

The mechanism of action of Methyl 2-[({5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}carbonyl)amino]benzoate is not fully understood, but it is believed to inhibit the activity of enzymes such as HNE and cathepsin G by binding to their active sites and preventing substrate binding. Methyl 2-[({5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}carbonyl)amino]benzoate has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Methyl 2-[({5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}carbonyl)amino]benzoate has been shown to have various biochemical and physiological effects, including inhibition of enzyme activity, antioxidant activity, and potential therapeutic effects for various diseases. Methyl 2-[({5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}carbonyl)amino]benzoate has also been shown to have low toxicity and high stability, making it a promising candidate for use in scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 2-[({5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}carbonyl)amino]benzoate in lab experiments is its ability to selectively inhibit the activity of certain enzymes, which can be useful in studying their role in various diseases. Methyl 2-[({5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}carbonyl)amino]benzoate also has low toxicity and high stability, making it a safe and reliable compound for use in scientific research. However, one limitation of using Methyl 2-[({5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}carbonyl)amino]benzoate is its high cost, which may limit its use in certain research applications.

Future Directions

There are several future directions for research involving Methyl 2-[({5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}carbonyl)amino]benzoate, including further studies on its mechanism of action and potential therapeutic effects for various diseases. Methyl 2-[({5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}carbonyl)amino]benzoate may also be useful in the development of new drugs for the treatment of diseases such as inflammation and cancer. Additionally, further research may be needed to optimize the synthesis methods of Methyl 2-[({5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}carbonyl)amino]benzoate and reduce its cost, making it more accessible for use in scientific research.
In conclusion, Methyl 2-[({5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}carbonyl)amino]benzoate is a promising compound with potential applications in various scientific research areas. Its ability to selectively inhibit enzyme activity and potential therapeutic effects make it a valuable tool for studying various diseases. Further research is needed to fully understand its mechanism of action and explore its potential applications in drug discovery and development.

Synthesis Methods

There are several methods for synthesizing Methyl 2-[({5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}carbonyl)amino]benzoate, but the most common method involves the reaction of 5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylic acid with methyl 2-amino benzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using column chromatography to obtain pure Methyl 2-[({5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}carbonyl)amino]benzoate.

Scientific Research Applications

Methyl 2-[({5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}carbonyl)amino]benzoate has been used in various scientific research applications, including drug discovery and development, as well as biochemical and physiological research. Methyl 2-[({5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}carbonyl)amino]benzoate has been shown to inhibit the activity of certain enzymes such as human neutrophil elastase (HNE) and cathepsin G, which are involved in various diseases such as inflammation and cancer. Methyl 2-[({5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}carbonyl)amino]benzoate has also been shown to have potential as a therapeutic agent for the treatment of diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.

properties

Product Name

Methyl 2-[({5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}carbonyl)amino]benzoate

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

methyl 2-[[5-oxo-1-(4-propan-2-ylphenyl)pyrrolidine-3-carbonyl]amino]benzoate

InChI

InChI=1S/C22H24N2O4/c1-14(2)15-8-10-17(11-9-15)24-13-16(12-20(24)25)21(26)23-19-7-5-4-6-18(19)22(27)28-3/h4-11,14,16H,12-13H2,1-3H3,(H,23,26)

InChI Key

ANVCAUACMJMNLZ-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3C(=O)OC

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3C(=O)OC

Origin of Product

United States

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